molecular formula C13H10ClNO3S B1613923 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine CAS No. 890100-49-9

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine

Cat. No.: B1613923
CAS No.: 890100-49-9
M. Wt: 295.74 g/mol
InChI Key: IBKZUXHYWFOQNZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine is a pyridine derivative featuring a chloro substituent at the 2-position and a 5-ethoxycarbonyl-substituted thiophene-2-carbonyl (thenoyl) group at the 3-position.

Properties

IUPAC Name

ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZUXHYWFOQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641788
Record name Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-49-9
Record name Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following compounds are structurally related due to their chloro-substituted pyridine cores but differ in substituents and applications:

2-Chloro-3-(trifluoromethyl)pyridine
  • Substituents : 2-Cl, 3-CF₃.
  • Key Properties : The trifluoromethyl group is electron-withdrawing, enhancing stability and reactivity.
  • Applications : Widely used in agrochemicals (e.g., herbicides) and pharmaceuticals due to its bioactivity and metabolic resistance .
  • Molecular Weight : ~181.5 g/mol.
2-Chloro-3-(dimethoxymethyl)pyridine Derivatives
  • Substituents : 2-Cl, 3-(dimethoxymethyl), with additional silyl or ethynyl groups (e.g., 4-((tert-butyldimethylsilyloxy)methyl)).
  • Silyl groups enhance stability during synthesis.
  • Applications : Primarily intermediates in organic synthesis, priced at $400–$4800 per gram depending on scale .
  • Molecular Weight : 283.83–415.04 g/mol.
Oxadiazole-Containing Derivatives
  • Examples :
    • 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (MW: 221.64 g/mol) .
    • 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (MW: 293.68 g/mol) .
  • Key Properties : Oxadiazole rings act as bioisosteres for esters or amides, improving metabolic stability or binding affinity.
  • Applications : Building blocks for bioactive molecules, particularly in drug discovery.
Halofuranone Analogs
  • Examples: EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) and BMX-3 .
  • Key Properties: Chlorinated furanones with electrophilic reactivity, linked to mutagenic or carcinogenic activity.
  • Applications : Studied for toxicological profiles rather than therapeutic use.

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Stability/Reactivity Insights
2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine 2-Cl, 3-(thiophene-2-carbonyl + ethoxyester) Not reported Pharmaceutical intermediates (assumed) Ester group may hydrolyze in vivo to carboxylic acid, altering activity. Thiophene enhances lipophilicity.
2-Chloro-3-(trifluoromethyl)pyridine 2-Cl, 3-CF₃ ~181.5 Agrochemicals, pharma High stability due to CF₃; resistant to metabolic degradation.
2-Chloro-3-(dimethoxymethyl)pyridine derivatives 2-Cl, 3-(CH(OCH₃)₂) + silyl/ethynyl 283.83–415.04 Synthetic intermediates Silyl groups protect reactive sites; dimethoxymethyl may hydrolyze under acidic conditions.
Oxadiazole derivatives 2-Cl, 3-oxadiazole + cyclopropyl/difluoromethoxy 221.64–293.68 Drug discovery Oxadiazole improves metabolic stability; difluoromethoxy enhances bioavailability.
EMX/BMX-3 halofuranones Chlorinated furanones ~200–220 (estimated) Toxicological studies Electrophilic reactivity linked to DNA damage potential.

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances electron withdrawal, favoring interactions in enzyme active sites. In contrast, the ethoxycarbonyl group in the target compound may act as a hydrogen-bond acceptor or undergo hydrolysis .
  • Biological Activity : Oxadiazole-containing derivatives exhibit enhanced metabolic stability compared to ester-containing analogs like the target compound, which may be prone to esterase-mediated hydrolysis .
  • Synthetic Utility : Silyl-protected derivatives (e.g., 4-((tert-butyldimethylsilyloxy)methyl)) are cost-prohibitive but critical for multi-step syntheses, whereas the target compound’s thiophene moiety could simplify coupling reactions .

Biological Activity

2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by the presence of a chloro group and an ethoxycarbonyl-thenoyl moiety, suggests a diverse range of interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H12ClO3
Canonical SMILESCCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C2=C(C=CS2)C(=O)O)O
Molecular Weight240.68 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antibacterial properties.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Findings : IC50 values were found to be 15 µM for MCF-7 and 20 µM for HT-29, suggesting effective inhibition of cell proliferation.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : The chloro group enhances lipophilicity, facilitating membrane penetration and subsequent disruption.
  • Anticancer Mechanism : The ethoxycarbonyl group may induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine
Reactant of Route 2
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2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine

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